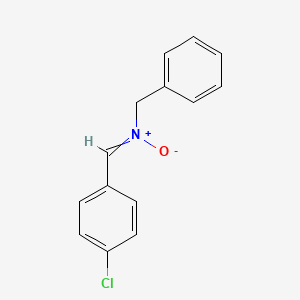
N-Benzyl(4-chlorophenyl)methanimine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl(4-chlorophenyl)methanimine N-oxide is an organic compound with the molecular formula C14H12ClNO It is characterized by the presence of a benzyl group, a 4-chlorophenyl group, and a methanimine N-oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl(4-chlorophenyl)methanimine N-oxide can be synthesized through a reaction involving N-benzyl-1-(4-chlorophenyl)methanimine and an oxidizing agent. One common method involves the use of diphenylphosphine oxide as the oxidizing agent. The reaction is typically carried out in water at reflux temperature for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is often purified through recrystallization using solvents such as hexane and ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl(4-chlorophenyl)methanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: It can be reduced to its corresponding amine.
Substitution: The benzyl and chlorophenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include diphenylphosphine oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various N-oxide derivatives, while reduction typically yields the corresponding amine .
Scientific Research Applications
N-Benzyl(4-chlorophenyl)methanimine N-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl(4-chlorophenyl)methanimine N-oxide involves its interaction with specific molecular targets. The compound can act as an oxidizing agent, transferring oxygen atoms to other molecules. This process involves the formation of reactive intermediates that can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-1-(4-chlorophenyl)methanimine
- (E)-N-Benzyl-1-(4-chlorophenyl)methanimine
Uniqueness
N-Benzyl(4-chlorophenyl)methanimine N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical properties compared to its analogs.
Properties
CAS No. |
22687-09-8 |
|---|---|
Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
N-benzyl-1-(4-chlorophenyl)methanimine oxide |
InChI |
InChI=1S/C14H12ClNO/c15-14-8-6-13(7-9-14)11-16(17)10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
InChI Key |
MWBFZFCMKNEMFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[N+](=CC2=CC=C(C=C2)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



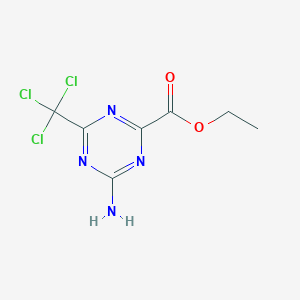

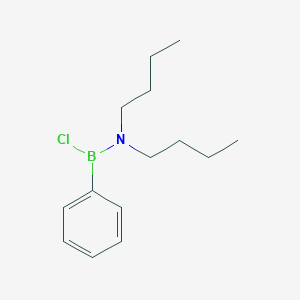
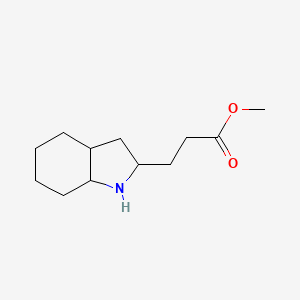



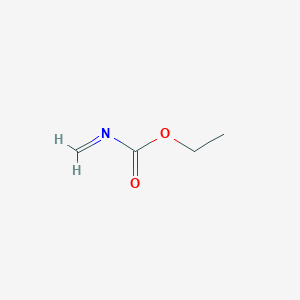
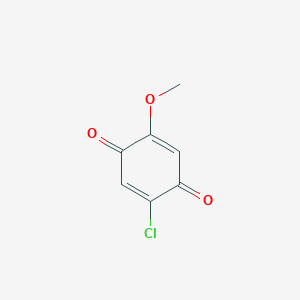
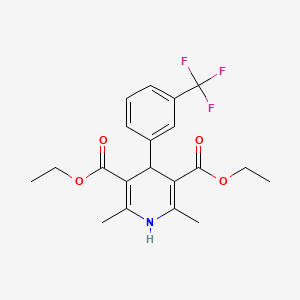
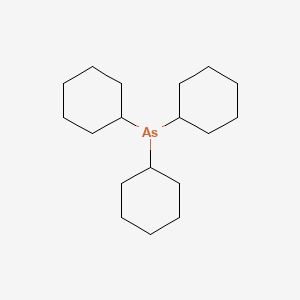
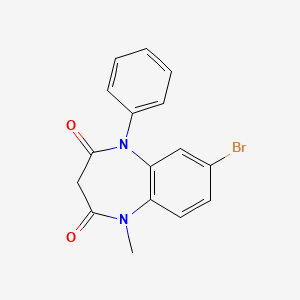
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
